CAS Number | 56-40-6 |
Product Name | Glycine |
IUPAC Name | 2-aminoacetic acid |
Molecular Formula | C2H5NO2 |
Molecular Weight | 75.07 g/mol |
InChI | InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5) |
InChI Key | DHMQDGOQFOQNFH-UHFFFAOYSA-N |
SMILES | C(C(=O)O)N |
Solubility |
greater than or equal to 100 mg/mL at 64° F (NTP, 1992) 249000 mg/L (at 25 °C) 3.32 M 249 mg/mL at 25 °C Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g 100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether. water solubility = 2.49X10+5 mg/l @ 25 °C 249.0 mg/mL Soluble in water; Slightly soluble in ether Slightly soluble (in ethanol) |
Synonyms | Acid, Aminoacetic, Aminoacetic Acid, Calcium Salt Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Glycine, Glycine Carbonate (1:1), Monosodium Salt, Glycine Carbonate (2:1), Monolithium Salt, Glycine Carbonate (2:1), Monopotassium Salt, Glycine Carbonate (2:1), Monosodium Salt, Glycine Hydrochloride, Glycine Hydrochloride (2:1), Glycine Phosphate, Glycine Phosphate (1:1), Glycine Sulfate (3:1), Glycine, Calcium Salt, Glycine, Calcium Salt (2:1), Glycine, Cobalt Salt, Glycine, Copper Salt, Glycine, Monoammonium Salt, Glycine, Monopotassium Salt, Glycine, Monosodium Salt, Glycine, Sodium Hydrogen Carbonate, Hydrochloride, Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Phosphate, Glycine, Salt Glycine, Monoammonium, Salt Glycine, Monopotassium, Salt Glycine, Monosodium |
Canonical SMILES | C(C(=O)[O-])[NH3+] |
Inhibitory neurotransmitter and allosteric regulator of NMDA receptors.
Glycine is used in Tris-Glycine electrophoresis buffer formulations. This is a highly purified grade suitable for use in peptide synthesis. Special grade of Glycine used specifically for cell culture and Molecular Biology applications.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
The glycine standard is produced under stringent conditions and measured with the highest possible precision.
Glycine is a naturally occurringamino acid and an essential nutrient, which is used in its polycrystalline form as a pharmaceutical excipient.
Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells.
Glycine, also known as Gly or aminoacetic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Glycine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Glycine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, saliva, and bile. Glycine can be found anywhere throughout the human cell, such as in myelin sheath, cytoplasm, peroxisome, and mitochondria. Glycine exists in all eukaryotes, ranging from yeast to humans. Glycine participates in a number of enzymatic reactions. In particular, Gamma-Glutamylcysteine and glycine can be converted into glutathione through its interaction with the enzyme glutathione synthetase. Furthermore, Chenodeoxycholoyl-CoA and glycine can be converted into chenodeoxycholic acid glycine conjugate and glycocholic acid; which is mediated by the enzyme bile acid-coa:amino acid N-acyltransferase. Furthermore, Acetyl-CoA and glycine can be converted into L-2-amino-3-oxobutanoic acid through the action of the enzyme 2-amino-3-ketobutyrate coenzyme A ligase, mitochondrial. Finally, Formaldehyde and glycine can be biosynthesized from sarcosine; which is mediated by the enzyme sarcosine dehydrogenase, mitochondrial. In humans, glycine is involved in the homocarnosinosis pathway, the sarcosine oncometabolite pathway, the glutathione metabolism pathway, and the thioguanine action pathway. Glycine is also involved in several metabolic disorders, some of which include the ammonia recycling pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, adenylosuccinate lyase deficiency, and succinic semialdehyde dehydrogenase deficiency. Glycine is a potentially toxic compound. Glycine has been found to be associated with several diseases known as phosphoserine phosphatase deficiency, glucoglycinuria, epilepsy, early-onset, vitamin b6-dependent, and hyperglycinemia, lactic acidosis, and seizures; glycine has also been linked to the inborn metabolic disorders including tyrosinemia I.
Glycine is the simplest (and the only achiral) proteinogenic amino acid, with a hydrogen atom as its side chain. It has a role as a nutraceutical, a hepatoprotective agent, an EC 2.1.2.1 (glycine hydroxymethyltransferase) inhibitor, a NMDA receptor agonist, a micronutrient, a fundamental metabolite and a neurotransmitter. It is an alpha-amino acid, a serine family amino acid and a proteinogenic amino acid. It is a conjugate base of a glycinium. It is a conjugate acid of a glycinate. It is a tautomer of a glycine zwitterion.
Purity | >98% (or refer to the Certificate of Analysis) |
Physical Description |
Glycine appears as white crystals. (NTP, 1992) DryPowder Solid White crystalline powder; odourless |
Color/Form |
White crystals MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL Monoclinic prisms from alc |
Molecular Weight | 75.07 g/mol |
XLogP3 | -2.8 |
Exact Mass | 75.032 |
Density |
1.1607 (NTP, 1992) 1.161 g/cu cm @ 20 °C |
LogP |
-3.21 -3.21 (LogP) -3.21 log Kow = -3.21 |
Odor | Odorless |
Appearance | Solid powder |
Melting Point |
451 °F (NTP, 1992) 262 dec °C Mp 292 (262 °) ° dec. 290 °C decomposes 262.2°C |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
UNII | TE7660XO1C |
Related CAS |
15743-44-9 (mono-potassium salt) 17829-66-2 (cobalt salt) 29728-27-6 (monoammonium salt) 32817-15-5 (copper salt) 33242-26-1 (calcium salt) 35947-07-0 (calcium salt (2:1)) 513-29-1 (sulfate (3:1)) 6000-43-7 (hydrochloride) 6000-44-8 (mono-hydrochloride salt) 63183-41-5 (hydrochloride hydrogen carbonate) 71295-98-2 (phosphate (1:1)) 7490-95-1 (hydrochloride (2:1) 7490-95-1 (hydrochloride (2:1)) |
GHS Hazard Statements |
Not Classified; Reported as not meeting GHS hazard criteria by 576 of 597 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website |
Drug Indication |
Supplemental glycine may have antispastic activity. Very early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities. Parenteral nutrition Supplementation of amino-acids where parenteral nutrition is required. |
Livertox Summary | Betaine is a modified amino acid consisting of glycine with three methyl groups that serves as a methyl donor in several metabolic pathways and is used to treat the rare genetic causes of homocystinuria. Betaine has had only limited clinical use, but has not been linked to instances of serum enzyme elevations during therapy or to clinically apparent liver injury. |
Drug Classes | Genetic Disorder Agents |
Therapeutic Uses |
AMINOACETIC ACID HAS BEEN OCCASIONALLY USED IN THERAPY OF MYASTHENIA GRAVIS BUT MOST INVESTIGATORS DOUBT THAT THE CMPD HAS ANY VALUE IN THIS DISORDER. ... /IT/ IS ALSO USED IN...ANTACID PREPN, SOMETIMES AS A COMPLEX SALT. HOWEVER.../IT HAS/ LIMITED BUFFERING CAPACITY... AMINOACETIC ACID IS USED IN...1.1% SOLN AS AN IRRIGATING FLUID IN TRANSURETHRAL RESECTION OF THE PROSTATE. ALTHOUGH A 2.1% SOLN...IS ISOTONIC, IT HAS BEEN FOUND THAT A 1.1% SOLN IS NONHEMOLYTIC. USUALLY FROM 10-15 L OF AMINOACETIC ACID SOLN ARE REQUIRED FOR IRRIGATION DURING TRANSURETHRAL RESECTION OF PROSTATE. MEDICATION (VET): IV USE IN DOGS INCREASES THEIR TOLERANCE AGAINST CERTAIN TOXIC PARENTERAL AMINO ACID MIXT. USED AS ORAL VASODILATOR, POSSIBLE INHIBITORY NEUROTRANSMITTER The aim of this randomized, double-blind, placebo-controlled trial was to assess the safety and the efficacy of the pharmaceutic drug glycine in 200 patients with acute (<6 hr) ischaemic stroke in the carotid artery territory. Fifty patients received placebo, 49 glycine 0.5 g/day, 51 glycine 1.0 g/day and 50 glycine 2.0 g/day for 5 days in each group. The efficacy of glycine was assessed by clinical analysis, by an enzyme-linked immunosorbent assay of levels of blood serum autoantibodies to NMDA-binding proteines, by detection of excitatory (glutamate, aspartate) and inhibitory (glycine, GABA) amino acid concentrations and lipid peroxidation products (TBARS) in CSF. The trial confirmed the safety profile of the glycine treatment. Slight sedation was observed in 9 patients (4. 5%) as a side-effect. Other marked side-effects or adverse events were absent. The glycine treatment at the dose of 1.0-2.0 g/day was accompanied by a tendency to a decreased 30-day mortality (5.9% in 1. 0 g/day glycine and 10% in 2.0 g/day glycine groups vs. 14% in the placebo and 14.3% in 0.5 g/day glycine groups), to an improved clinical outcome on the Orgogozo Stroke Scale (p < 0.01) and the Scandinavian Stroke Scale (p < 0.01) and to a favourable functional outcome on the Barthel index (p < 0.01 in 1.0 g/day glycine vs. placebo group in patients with no or mild disability). An early normalization of autoantibody titres to NMDA-binding proteins in serum was found (p < 0.01 vs. placebo), a reduction of glutamate and aspartate levels (p < 0.05 vs. placebo), an increase in GABA concentrations (p < 0.01 vs. placebo in severe stroke patients) and also a reduction of TBARS levels (p < 0.05 vs. placebo) in CSF by day 3. Thus, the trial suggests that sublingual application of 1.0-2. 0 g/day glycine started within 6 h after the onset of acute ischaemic stroke in the carotid artery territory is safe and can exert favourable clinical effects. These results will be verified in further trials with a larger number of patients. Apoptosis of sinusoidal endothelial cells (SECs) is one of the initial events in the development of ischemia-reperfusion injury of the liver. Glycine has been shown to diminish ischemia-reperfusion injury in the liver and improve graft survival in the rat liver transplantation model. Here, we investigated the effect of glycine on apoptosis of primary cultured rat sinusoidal endothelial cells induced by vascular endothelial growth factor (VEGF) deprivation. Isolated rat sinusoidal endothelial cells were cultured in EBM-2 medium supplemented with 10% fetal bovine serum (FBS) and growth factors including 20 ng/mL vascular endothelial growth factor for 3 days. Sinusoidal endothelial cells at 3 days of culture showed spindle-like shapes; however, cells started shrinking and detaching from dishes by vascular endothelial growth factor deprivation. Apoptosis was detected by terminal deoxynucleotidyl transferase (TdT)-mediated d-uridine triphosphate (dUTP)-biotin nick end labeling (TUNEL) staining in these conditions. Control sinusoidal endothelial cells contained only a few percent of biotin nick end labeling-positive cells; however, they started increasing 4 hours after vascular endothelial growth factor deprivation, and the percentage of biotin nick end labeling-positive cells reached about 50% at 8 hours and almost 100% at 16 hours after vascular endothelial growth factor deprivation. Interestingly, this increase in biotin nick end labeling-positive cells after vascular endothelial growth factor deprivation was prevented significantly when glycine (1-10 mmol/L) was added to the medium, the levels being around 60% of vascular endothelial growth factor deprivation without glycine. Furthermore, strychnine (1 umol/L), a glycine receptor antagonist, inhibited this effect of glycine, suggesting the possible involvement of the glycine receptor/chloride channel in the mechanism. Moreover, Bcl-2 protein levels in sinusoidal endothelial cells were decreased 8 hours after vascular endothelial growth factor deprivation, which was prevented almost completely by glycine. It is concluded that glycine prevents apoptosis of primary cultured sinusoidal endothelial cells under vascular endothelial growth factor deprivation. Kupffer cell-dependent reperfusion injury occurs to the liver following transplantation, most often in fatty livers which fail most frequently due to primary nonfunction. Failure was largely blocked with Carolina rinse solution, which contains glycine, and prevents the activation of Kupffer cells. Furthermore, gentle in situ organ manipulation, which cannot be prevented using standard harvesting techniques, has a detrimental effect on survival. These effects were also prevented by glycine. Since proteolytic activity is increased in both fatty and manipulated livers, amino acids were measured in rinse effluents collected at harvest. A combination of four amino acids correlated with graft function. It is concluded that glycine could be beneficial in clinical liver transplantation to prevent reperfusion injury, and that amino acids measured at harvest may predict graft function. |
Pharmacology |
Helps trigger the release of oxygen to the energy requiring cell-making process; Important in the manufacturing of hormones responsible for a strong immune system. Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells. |
MeSH Pharmacological Classification | Glycine Agents |
ATC Code |
B - Blood and blood forming organs B05 - Blood substitutes and perfusion solutions B05C - Irrigating solutions B05CX - Other irrigating solutions B05CX03 - Glycine |
Mechanism of Action |
In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex. The strychnine-sensitive glycine receptor complex is comprised of a chloride channel and is a member of the ligand-gated ion channel superfamily. The putative antispastic activity of supplemental glycine could be mediated by glycine's binding to strychnine-sensitive binding sites in the spinal cord. This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission. The ability of glycine to potentiate NMDA receptor-mediated neurotransmission raised the possibility of its use in the management of neuroleptic-resistant negative symptoms in schizophrenia. Animal studies indicate that supplemental glycine protects against endotoxin-induced lethality, hypoxia-reperfusion injury after liver transplantation, and D-galactosamine-mediated liver injury. Neutrophils are thought to participate in these pathologic processes via invasion of tissue and releasing such reactive oxygen species as superoxide. In vitro studies have shown that neutrophils contain a glycine-gated chloride channel that can attenuate increases in intracellular calcium and diminsh neutrophil oxidant production. This research is ealy-stage, but suggests that supplementary glycine may turn out to be useful in processes where neutrophil infiltration contributes to toxicity, such as ARDS. HYPERPOLARIZATION OF MOTONEURONS PRODUCED BY IONTOPHORETIC APPLICATION OF GLYCINE IS RELATIVELY TRANSIENT BUT APPROACHES THE EQUILIBRIUM POTENTIAL FOR THE INDIRECTLY ACTIVATED INHIBITORY POSTSYNAPTIC POTENTIAL...TESTS WITH GABA... INDICATE SIMILAR ELECTROPHYSIOLOGICAL EFFECTS & SIMILAR INCR IN CL- CONDUCTANCE. MAJOR EVIDENCE THAT FAVORS GLYCINE AS MEDIATOR OF INTRASPINAL POSTSYNAPTIC INHIBITION IS THE SELECTIVE ANTAGONISM OF ITS EFFECTS BY STRYCHNINE. ... GLYCINE ALSO APPEARS TO BE MOST LIKELY TRANSMITTER FOR INHIBITORY INTERNEURONS IN RETICULAR FORMATION BUT NOT IN CUNEATE NUCLEUS. |
Other CAS |
56-40-6 18875-39-3 |
Wikipedia | Glycine |
Use Classification |
EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern Food additives -> Flavoring Agents Human drugs -> Rare disease (orphan) Human Drugs -> EU pediatric investigation plans Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes Flavoring Agents -> JECFA Flavorings Index Cosmetics -> Antistatic; Buffering; Hair conditioning; Skin conditioning |
Methods of Manufacturing |
ISOLATION FROM SILK FIBROIN, GELATIN, AND SUGAR CANE; REACTION OF CHLOROACETIC ACID AND AMMONIA ISOLATION FROM HYDROLYSIS PRODUCTS OF GELATIN: KINGSTON, SCHRYVER, BIOCHEM J, 18, 1071 (1924); BY HYDROLYSIS OF CATTLE LIGAMENTS: US PATENT 2,098,923 (1938 TO ARMOUR & CO). ISOLATION FROM SILK FIBROIN: MOORE, STEIN, J BIOL CHEM, 150, 113 (1943). FROM HYDROBROMIC ACID PLUS METHYLENEAMINOACETONITRILE: CLARKE, TAYLOR, ORG SYNTH, 4, 31 (1925); FROM CHLOROACETIC ACID PLUS AMMONIA: ORTEN, HILL, ORG SYNTH, COLL VOL I, 2ND EDITION, 300 (1941)... For more Methods of Manufacturing (Complete) data for GLYCINE (10 total), please visit the HSDB record page. |
General Manufacturing Information |
Benzene, diethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated: ACTIVE PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance. |
Analytic Laboratory Methods | AMINO ACID ANALYZER: GLC. /PRC/ |
Storage Conditions | Glycine irrigation should be stored at a temperature of 40 degrees C or less; freezing should be avoided. Glycine irrigation should not be heated to temperatures > 66 degrees C. |
Dates | Modify: 2023-04-04 |
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